REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH2:9]>CS(C)=O.C(OCC)C>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)[S:8][C:5]1[CH:6]=[CH:7][C:2]([OH:9])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 24 hours at 65 degree C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and cooled to 0 degree C
|
Type
|
CUSTOM
|
Details
|
after the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 50 ml of diethyl ether three times
|
Type
|
CUSTOM
|
Details
|
Then the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
recrystallized in chloroform (Wako Pure Chemical Industries, Ltd.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
S(SC1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |